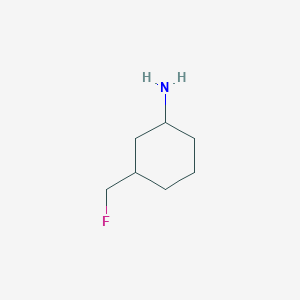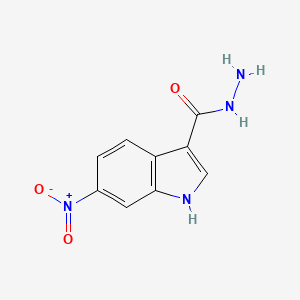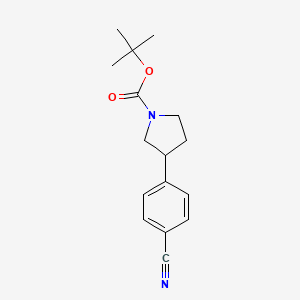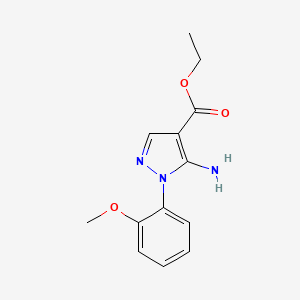![molecular formula C23H34N2O6 B13687794 Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate](/img/structure/B13687794.png)
Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, and an ethoxy-oxoethyl moiety. It is often used in the synthesis of pharmaceuticals and other bioactive molecules due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The Boc (tert-butoxycarbonyl) protecting group is introduced to protect the amine functionality during the reaction. The benzyl group is then attached through a nucleophilic substitution reaction, followed by the introduction of the ethoxy-oxoethyl moiety via esterification. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s bioactive properties make it valuable in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: The compound’s versatility allows for its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate can be compared with similar compounds such as:
Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate: This compound has a similar structure but lacks the Boc protecting group and the pyrrolidine ring.
Benzyl 4-((2-ethoxy-2-oxoethyl)amino)piperidine-1-carboxylate: This compound features a piperidine ring instead of a pyrrolidine ring, leading to different chemical and biological properties.
Ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate: This compound has a more complex structure with additional functional groups and a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations and biological activities.
Properties
Molecular Formula |
C23H34N2O6 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-[benzyl-(2-ethoxy-2-oxoethyl)amino]pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C23H34N2O6/c1-6-29-20(26)16-24(13-17-11-9-8-10-12-17)19-15-25(22(28)31-23(3,4)5)14-18(19)21(27)30-7-2/h8-12,18-19H,6-7,13-16H2,1-5H3 |
InChI Key |
BTFCOGUKTJTCNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)C2CN(CC2C(=O)OCC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13687717.png)
![2-Ethyl-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13687718.png)
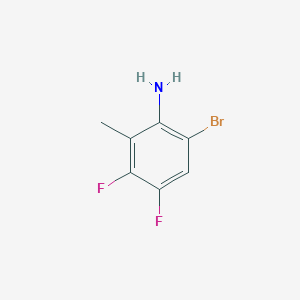
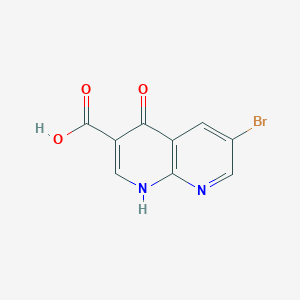
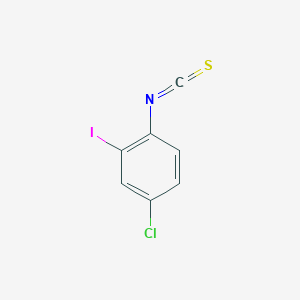
![6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687742.png)
![2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13687754.png)
